Cyclopentanesulfonyl isocyanate

描述

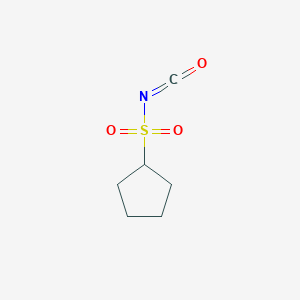

Structure

3D Structure

属性

IUPAC Name |

N-(oxomethylidene)cyclopentanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3S/c8-5-7-11(9,10)6-3-1-2-4-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVXQVBWQXMHHSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)S(=O)(=O)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cyclopentanesulfonyl Isocyanate

Classic and Evolving Synthesis Strategies for Sulfonyl Isocyanates

The preparation of sulfonyl isocyanates has traditionally been dominated by methods involving halogenating agents. However, modern synthetic chemistry has seen a shift towards safer and more efficient non-phosgene alternatives.

Halogenation Routes (e.g., from Sulfonyl Chlorides)

A primary and well-established method for synthesizing sulfonyl isocyanates involves the use of sulfonyl chlorides as starting materials. This approach is predicated on the reaction of a sulfonyl chloride with a source of the isocyanate group. A classic, albeit hazardous, approach is the high-temperature phosgenation of the corresponding sulfonamide.

A general representation of this reaction is the conversion of a sulfonamide with phosgene (B1210022) (COCl₂), which proceeds at elevated temperatures. sigmaaldrich.com For the specific case of cyclopentanesulfonyl isocyanate, this would first require the synthesis of cyclopentanesulfonamide (B1275124). This can be achieved by reacting cyclopentanesulfonyl chloride with ammonia. The resulting cyclopentanesulfonamide would then be reacted with phosgene. nih.gov Due to the high toxicity of phosgene, this method is often reserved for industrial-scale production where stringent safety protocols can be implemented. prepchem.comnih.gov

The necessary precursor, cyclopentanesulfonyl chloride, can be synthesized by reacting cyclopentylmagnesium chloride with sulfuryl chloride in a suitable solvent like hexane (B92381) or ether. prepchem.com

Non-Phosgene Synthetic Pathways for Isocyanates

In response to the significant hazards associated with phosgene, a number of non-phosgene synthetic routes have been developed. nih.govgoogle.comorgsyn.org These methods offer safer alternatives for the synthesis of isocyanates, including sulfonyl isocyanates.

A prominent non-phosgene route involves the reaction of sulfonyl chlorides with silyl (B83357) isocyanates, most commonly trimethylsilyl (B98337) isocyanate (TMS-NCO). google.com This reaction is typically catalyzed by a Lewis acid, such as tin tetrachloride (SnCl₄) or titanium tetrachloride (TiCl₄). google.com The reaction proceeds by the exchange of the chloride on the sulfonyl group with the isocyanate group from the silyl reagent, yielding the desired sulfonyl isocyanate and trimethylsilyl chloride as a byproduct. google.com

For the synthesis of this compound, cyclopentanesulfonyl chloride would be reacted with trimethylsilyl isocyanate in the presence of a catalytic amount of a Lewis acid. The reaction is driven to completion by the removal of the volatile trimethylsilyl chloride byproduct through distillation. google.com This method is advantageous as it avoids the use of highly toxic phosgene and often proceeds with high yield and purity of the final product. google.com

Table 1: Comparison of Synthetic Routes to Sulfonyl Isocyanates

| Method | Starting Materials | Reagents | Key Advantages | Key Disadvantages | Relevant Citations |

| Halogenation Route | Sulfonamide | Phosgene (COCl₂) | Well-established, suitable for large scale | Use of highly toxic phosgene, harsh reaction conditions | sigmaaldrich.comnih.gov |

| Silyl Isocyanate Route | Sulfonyl Chloride | Trimethylsilyl Isocyanate (TMS-NCO), Lewis Acid Catalyst | Avoids phosgene, high yield and purity | Requires moisture-sensitive reagents | google.com |

While not a direct route to sulfonyl isocyanates, the conversion of amines to isocyanates represents a fundamental transformation in isocyanate chemistry. prepchem.comorgsyn.org These principles can be applied in multi-step syntheses.

Trichloromethyl chloroformate, also known as diphosgene, serves as a safer liquid substitute for gaseous phosgene. It can be used to convert amines to isocyanates. In principle, a sulfonamide could be reacted with diphosgene to yield the corresponding sulfonyl isocyanate. This method mitigates some of the handling risks associated with phosgene but still involves highly reactive and hazardous materials.

Oxidation of Isonitriles to Isocyanates

The oxidation of isonitriles (or isocyanides) to isocyanates is a known transformation in organic synthesis, though it is less common than other methods like the Curtius or Hofmann rearrangements. This method involves the addition of an oxygen atom to the carbon of the isonitrile group.

General Reaction Scheme: R-N≡C → R-N=C=O

Various oxidizing agents can be employed for this conversion, including ozone, pyridine (B92270) N-oxides, and dimethyl sulfoxide (B87167) (DMSO). The choice of oxidant and reaction conditions is crucial to prevent over-oxidation or side reactions. For a substrate like a hypothetical cyclopentanesulfonyl isonitrile, the strong electron-withdrawing nature of the sulfonyl group would significantly influence the reactivity of the isonitrile functionality. The electrophilicity of the isonitrile carbon would be enhanced, potentially requiring milder oxidizing conditions to achieve the desired transformation selectively.

Detailed Research Findings: Research into isonitrile oxidation has demonstrated its feasibility with a range of substrates. For instance, the use of dimethyldioxirane (B1199080) (DMDO) as an oxidant has been shown to convert various isonitriles to isocyanates efficiently under mild conditions. However, the application of this method to sulfonyl isonitriles is not well-documented, and the stability of the precursor, cyclopentanesulfonyl isonitrile, would be a primary concern for its successful implementation.

Decarboxylative Isocyanation of Carboxylic Acids

The Curtius rearrangement is a classic and widely used method for converting carboxylic acids into isocyanates. wikipedia.orgnih.govbyjus.com The process involves the thermal or photochemical decomposition of an acyl azide (B81097), which is typically generated from the corresponding carboxylic acid. nih.gov

General Reaction Scheme:

R-COOH → R-COCl (or other activated form)

R-COCl + NaN₃ → R-CON₃ + NaCl

R-CON₃ → R-N=C=O + N₂ (gas)

The key step is the rearrangement of the acyl azide, which proceeds through a concerted mechanism, losing nitrogen gas to form the isocyanate. wikipedia.org This method is known for its broad functional group tolerance and often provides high yields. nih.gov

A related transformation is the Lossen rearrangement, which converts a hydroxamic acid or its derivatives into an isocyanate. unacademy.comyoutube.com The reaction is typically initiated by a base and proceeds through an O-acylated, O-sulfonylated, or O-phosphorylated hydroxamic acid intermediate. unacademy.comslideshare.netquora.com

General Lossen Rearrangement: R-CONHOH → R-CONHO-X → [R-CON⁻-O-X] → R-N=C=O

For the synthesis of this compound, a Curtius-type rearrangement could theoretically be applied to a cyclopentanesulfonylcarbonyl azide. However, the synthesis and stability of such a precursor are significant hurdles. A "sulfonyl-Curtius" or similar rearrangement involving a sulfonyl azide (RSO₂N₃) typically yields a sulfonyl nitrene intermediate, which can undergo complex subsequent reactions rather than a straightforward rearrangement to a sulfonyl isocyanate. nih.govacs.org

Targeted Synthesis of this compound

Direct and targeted synthetic routes are paramount for the efficient production of this compound. The most plausible approaches involve the use of readily available cyclopentane-derived sulfur compounds as precursors.

Potential Routes from Cyclopentanesulfonamide or Cyclopentanesulfonyl Chloride Precursors

The most industrially relevant and well-established method for synthesizing sulfonyl isocyanates is the reaction of the corresponding sulfonamide with phosgene (COCl₂) or a phosgene equivalent like triphosgene. google.comnih.govnih.gov

Reaction with Phosgene: R-SO₂NH₂ + COCl₂ → R-SO₂NCO + 2 HCl

This reaction is typically performed at elevated temperatures (100-200°C) in an inert, high-boiling solvent such as xylene or o-dichlorobenzene. google.comgoogle.comgoogleapis.com The use of a catalyst, such as a hydrocarbyl isocyanate, can accelerate the reaction and allow for lower temperatures. googleapis.comgoogle.com An improved process involves adding the sulfonamide to a phosgene-rich solution, which can enhance yield and reduce reaction times. google.com

Therefore, a direct route to this compound would involve the phosgenation of cyclopentanesulfonamide.

Alternative Routes from Sulfonyl Chlorides: Another potential pathway starts from cyclopentanesulfonyl chloride. While direct conversion to the isocyanate is not standard, cyclopentanesulfonyl chloride can be readily converted to cyclopentanesulfonamide by reaction with ammonia, which can then be subjected to phosgenation. wikipedia.org

Alternatively, sulfonyl chlorides can react with silyl isocyanates, such as trimethylsilyl isocyanate, in the presence of a Lewis acid catalyst to yield sulfonyl isocyanates. google.com

Reaction with Trimethylsilyl Isocyanate: R-SO₂Cl + (CH₃)₃SiNCO → R-SO₂NCO + (CH₃)₃SiCl

This method offers a potential phosgene-free route to the target compound. google.com Another important precursor, chlorosulfonyl isocyanate (CSI), is synthesized by reacting cyanogen (B1215507) chloride with sulfur trioxide. orgsyn.orgwikipedia.org CSI itself is a powerful reagent and can be used to synthesize other isocyanates, although not typically for preparing alkyl or arylsulfonyl isocyanates. wikipedia.orgorgsyn.org

A summary of potential synthetic precursors for this compound is presented in the table below.

| Precursor | Reagent(s) | Product | Reaction Type |

| Cyclopentanesulfonamide | Phosgene (COCl₂) | This compound | Phosgenation |

| Cyclopentanesulfonyl chloride | Trimethylsilyl isocyanate / Lewis Acid | This compound | Silyl Isocyanate Exchange |

| Cyclopentanesulfonyl chloride | Ammonia (NH₃), then Phosgene (COCl₂) | This compound | Amination followed by Phosgenation |

Considerations for Selectivity and Yield in Cyclopentane-Containing Systems

When synthesizing this compound, achieving high selectivity and yield depends on several factors related to the cyclopentane (B165970) ring and the reactive isocyanate group.

Steric Hindrance: The cyclopentyl group is relatively small and conformationally flexible, suggesting that steric hindrance at the sulfur atom would be less of an issue compared to bulkier alkyl or aryl groups. This should, in principle, allow for efficient access of reagents like phosgene to the sulfonamide nitrogen, favoring high conversion rates.

Reaction Conditions:

Temperature: In the phosgenation of sulfonamides, temperature control is critical. Temperatures that are too low may lead to incomplete reaction, while excessively high temperatures can cause decomposition of the product sulfonyl isocyanate. google.com The optimal temperature range for the phosgenation of cyclopentanesulfonamide would need to be determined empirically, likely falling within the typical 120-150°C range. google.com

Catalyst: The use of a catalyst, such as n-butyl isocyanate, can significantly improve reaction rates and yields in phosgenation reactions. google.comgoogleapis.com The catalyst facilitates the initial reaction with the sulfonamide, initiating a cycle that regenerates the catalyst while producing the desired sulfonyl isocyanate.

Solvent: The choice of solvent is crucial. It must be inert to the highly reactive reagents (phosgene, sulfonyl isocyanate) and have a boiling point suitable for the reaction temperature. google.com Chlorinated aromatic solvents are common, but sulfolane (B150427) has also been shown to improve reaction rates and product purity. google.com

Yield Optimization: To maximize yield, several strategies can be employed. Maintaining a molar excess of phosgene throughout the reaction prevents the formation of undesired side products and pushes the equilibrium towards the sulfonyl isocyanate. google.com The slow, continuous addition of the sulfonamide to the hot phosgene solution is a key feature of modern, high-yield procedures. google.com Following the reaction, the efficient removal of excess phosgene and byproduct HCl is necessary to isolate the pure product, which is often accomplished by sparging with an inert gas and distillation. google.com

Chemical Reactivity and Mechanistic Studies of Cyclopentanesulfonyl Isocyanate

Fundamental Reactivity Patterns of Sulfonyl Isocyanates

The reactivity of sulfonyl isocyanates is dominated by the strong electron-withdrawing nature of the sulfonyl group, which significantly influences the adjacent isocyanate functionality.

Sulfonyl isocyanates possess two primary electrophilic sites: the carbon atom of the isocyanate group (-N=C=O) and the sulfur atom of the sulfonyl group (-SO₂-). wikipedia.org The isocyanate carbon is highly electrophilic due to the cumulative electron-withdrawing effects of the adjacent nitrogen and oxygen atoms, as well as the potent inductive and resonance effects of the sulfonyl group. nih.gov This pronounced electrophilicity makes the isocyanate carbon the primary target for nucleophilic attack.

The sulfur atom is also an electrophilic center, bonded to two oxygen atoms and a nitrogen atom. Nucleophilic attack at the sulfur atom is also possible, though it is generally less favored than attack at the more reactive isocyanate carbon. The specific reaction pathway often depends on the nature of the nucleophile and the reaction conditions.

The sulfonyl group plays a crucial role in enhancing the reactivity of the isocyanate group. nih.gov Its strong electron-withdrawing capacity significantly increases the partial positive charge on the isocyanate carbon, making it more susceptible to nucleophilic addition. This is in contrast to alkyl or aryl isocyanates, where the activating group is less electron-withdrawing, rendering them less reactive than their sulfonyl counterparts.

This heightened reactivity also influences the site selectivity of nucleophilic attack. The increased electrophilicity of the isocyanate carbon ensures that most nucleophiles will preferentially react at this position rather than the sulfur atom. rsc.org This predictable regioselectivity is a key feature of sulfonyl isocyanate chemistry.

Addition Reactions with Nucleophiles

The primary mode of reaction for sulfonyl isocyanates is the addition of nucleophiles to the cumulative double bond system of the isocyanate group. These reactions are typically fast and lead to a variety of stable adducts.

In the presence of alcohols, cyclopentanesulfonyl isocyanate is expected to readily react to form N-(cyclopentanesulfonyl)carbamates. The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic isocyanate carbon. kuleuven.bekuleuven.be This is followed by a proton transfer, typically to the nitrogen atom, to yield the stable carbamate product. nih.gov The reaction is generally exothermic and proceeds readily, often without the need for a catalyst. poliuretanos.netgoogle.com However, in some cases, a base may be used to facilitate the reaction. google.com Primary alcohols are generally more reactive than secondary alcohols due to less steric hindrance. kuleuven.besemanticscholar.org

Illustrative Reaction Yields for Carbamate Formation

| Alcohol | Product | Typical Yield (%) |

|---|---|---|

| Methanol | Methyl N-(cyclopentanesulfonyl)carbamate | 90-95 |

| Ethanol | Ethyl N-(cyclopentanesulfonyl)carbamate | 88-94 |

Note: The yields presented are hypothetical and based on typical reactions of other alkylsulfonyl isocyanates.

The reaction of sulfonyl isocyanates with primary or secondary amines is a highly efficient method for the synthesis of sulfonylureas. researchgate.net Amines are generally more nucleophilic than alcohols, and their reaction with sulfonyl isocyanates is typically very rapid and often quantitative. researchgate.net The reaction mechanism is analogous to that with alcohols, involving the nucleophilic attack of the amine's nitrogen atom on the isocyanate carbon, followed by proton transfer to form the sulfonylurea. nih.govresearchgate.net This reaction is a cornerstone in the synthesis of many pharmaceutically important compounds. nih.gov

Illustrative Reaction Yields for Sulfonylurea Formation

| Amine | Product | Typical Yield (%) |

|---|---|---|

| Ammonia | N-(cyclopentanesulfonyl)urea | >95 |

| Ethylamine | N-ethyl-N'-(cyclopentanesulfonyl)urea | >95 |

Note: The yields presented are hypothetical and based on typical reactions of other alkylsulfonyl isocyanates.

Thiols can also act as nucleophiles and are expected to react with this compound to form N-(cyclopentanesulfonyl)thiocarbamates. The sulfur atom of the thiol is a soft nucleophile and readily attacks the hard electrophilic center of the isocyanate carbon. nih.gov The reaction mechanism is similar to that of alcohols and amines. upc.edu The reaction can be catalyzed by tertiary amines. researchgate.net The relative reactivity of thiols can vary depending on their structure and the reaction conditions. researchgate.net

Illustrative Reaction Yields for Thiocarbamate Formation

| Thiol | Product | Typical Yield (%) |

|---|---|---|

| Ethanethiol | S-ethyl N-(cyclopentanesulfonyl)thiocarbamate | 85-92 |

| Propanethiol | S-propyl N-(cyclopentanesulfonyl)thiocarbamate | 83-90 |

Note: The yields presented are hypothetical and based on typical reactions of other alkylsulfonyl isocyanates.

Reactions with Carboxylic Acids and Derivatives

The reaction of this compound with carboxylic acids is anticipated to proceed through a mechanism common to other sulfonyl isocyanates. The highly electrophilic carbon atom of the isocyanate group is susceptible to nucleophilic attack by the carboxylic acid's hydroxyl group. This interaction typically follows two main pathways, leading to the formation of amides and, in some cases, nitriles. researchgate.netwikipedia.org

A secondary pathway, particularly observed with highly reactive analogs like chlorosulfonyl isocyanate, involves the conversion of carboxylic acids or their corresponding acid chlorides into nitriles. wikipedia.org This dehydration reaction provides a route to nitrile synthesis under specific conditions. Ionic liquids have been explored as efficient media for the amidation of carboxylic acids with isocyanates, offering a mild and effective alternative to conventional solvents. researchgate.net

Table 1: Expected Products from Reactions with Carboxylic Acids

| Reactant | Intermediate | Primary Product | Secondary Product (under specific conditions) |

|---|---|---|---|

| Carboxylic Acid (R-COOH) | N-Carboxylated Anhydride | N-Cyclopentanesulfonyl Amide | Nitrile (R-CN) |

| Acid Chloride (R-COCl) | Not applicable | N-Cyclopentanesulfonyl Amide | Nitrile (R-CN) |

Reactions with Olefins and Epoxides

This compound is expected to be highly reactive toward carbon-carbon double bonds (olefins) and epoxides, mirroring the behavior of other sulfonyl isocyanates. arxada.com

Olefins: The reaction with olefins (alkenes) is a cornerstone of sulfonyl isocyanate chemistry, typically proceeding as a [2+2] cycloaddition. westmont.edu This reaction yields N-cyclopentanesulfonyl-β-lactams (2-azetidinones), which are valuable intermediates in organic synthesis. researchtrends.netorgsyn.org The reaction mechanism can be either a concerted process or a stepwise pathway involving a dipolar intermediate, depending on the electronic properties of the alkene. researchtrends.netbeilstein-journals.org Electron-rich olefins tend to react more readily. westmont.edu In some cases, particularly with 1,3-dienes, addition products other than β-lactams can be formed. orgsyn.org

Epoxides: The reaction with epoxides is expected to result in five-membered heterocyclic rings. The cycloaddition of sulfonyl isocyanates to epoxides typically leads to the formation of oxazolidinones and cyclic carbonates. arxada.comuni-hamburg.de This transformation provides a synthetic route to these important structural motifs.

Table 2: Summary of Reactions with Olefins and Epoxides

| Reactant | Reaction Type | Primary Product |

|---|---|---|

| Olefin (Alkene) | [2+2] Cycloaddition | N-Cyclopentanesulfonyl-β-lactam |

| Epoxide | Cycloaddition | Oxazolidinone / Cyclic Carbonate |

Cycloaddition Chemistry Involving the Isocyanate Moiety

The isocyanate group (-N=C=O) within this compound is a versatile component in cycloaddition reactions, serving as a two-atom component in the formation of various ring systems. westmont.edu Its reactivity is significantly enhanced by the strongly electron-withdrawing cyclopentanesulfonyl group. nih.gov

The most prominent reaction is the [2+2] cycloaddition with alkenes to form β-lactams, as detailed previously. wikipedia.orgresearchtrends.net This reaction is a powerful tool for synthesizing the four-membered azetidinone ring. The reaction can also occur with alkynes, leading to the formation of unsaturated six-membered rings like 1,2,3-oxathiazine-2,2-dioxide derivatives. wikipedia.org

Beyond [2+2] cycloadditions, sulfonyl isocyanates can participate in other cycloaddition pathways. For example, [5+2] cycloaddition reactions with substrates like 2-vinylaziridines have been shown to produce seven-membered cyclic ureas under mild conditions. nih.gov Furthermore, under catalytic conditions, isocyanates can undergo [3+2] cycloadditions with appropriate partners, expanding the range of accessible heterocyclic structures. nih.gov

Investigating Reaction Mechanisms and Pathways

Detailed Mechanistic Elucidation of Key Transformations

Understanding the reaction mechanisms of this compound is crucial for controlling its reactivity and predicting product outcomes. Mechanistic studies on analogous sulfonyl isocyanates provide significant insight.

For the key [2+2] cycloaddition with olefins , two primary mechanisms are considered:

Stepwise Pathway: This pathway involves the initial formation of a 1,4-dipolar (zwitterionic) intermediate. researchtrends.netbeilstein-journals.org This intermediate then collapses to form the four-membered β-lactam ring. For electron-rich alkenes, evidence points towards a Single Electron Transfer (SET) process that generates a 1,4-diradical intermediate. westmont.eduresearchtrends.net

Concerted Pathway: In this mechanism, the two new bonds are formed in a single transition state without the formation of an intermediate. This pathway is favored for reactions with electron-deficient alkenes, such as monofluoroalkenes. researchtrends.netresearchgate.netresearchgate.net The presence of electron-withdrawing groups on the alkene can shift the mechanism from stepwise to concerted. researchgate.net

The reaction with carboxylic acids is believed to proceed via a nucleophilic attack of the acid's hydroxyl group on the isocyanate carbon, forming a transient N-carboxylated anhydride, which subsequently decarboxylates to yield the final amide product. researchgate.net

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for quantifying the reactivity of sulfonyl isocyanates and supporting proposed reaction mechanisms. For instance, the reaction of benzenesulfonyl isocyanate with triphenylmethanol was found to be first-order with respect to both the isocyanate and the alcohol. acs.org

Kinetic data for the reaction of chlorosulfonyl isocyanate (CSI) with various alkenes have been used to distinguish between mechanistic pathways. researchgate.net By measuring rate constants and determining activation parameters (enthalpy and entropy of activation), researchers can support whether a reaction is concerted or stepwise. For example, a study comparing hydrocarbon alkenes with monofluoroalkenes provided kinetic evidence for a shift in mechanism from a stepwise SET pathway for electron-rich alkenes to a concerted process for more electron-deficient ones. researchgate.net These studies often reveal the formation of a pre-equilibrium complex before the rate-determining step. researchgate.net

Table 3: Representative Kinetic Data for a Sulfonyl Isocyanate Reaction (Benzenesulfonyl Isocyanate with Triphenylmethanol)

| Parameter | Value | Observation | Reference |

|---|---|---|---|

| Reaction Order (Isocyanate) | First Order | Rate is directly proportional to isocyanate concentration. | acs.org |

| Reaction Order (Alcohol) | First Order | Rate is directly proportional to alcohol concentration. | acs.org |

| Overall Kinetics | Second Order | The reaction follows second-order kinetics overall. | acs.org |

This table illustrates the type of data obtained from kinetic studies on analogous compounds.

Role of Catalysis in Modulating Reactivity and Selectivity

Catalysis can significantly influence the rate and outcome of reactions involving this compound. Various types of catalysts can be employed to modulate its reactivity.

Lewis Acids: Catalysts like aluminum chloride (AlCl₃) are effective in promoting reactions with aromatic compounds, which are typically unreactive toward sulfonyl isocyanates alone. acs.org

Tertiary Amines: Bases such as pyridine (B92270) and diazabicyclo[2.2.2]octane (DABCO) are known to catalyze reactions of isocyanates. Pyridine has been shown to cause a marked increase in the rate of reaction between p-toluenesulfonyl isocyanate and triphenylmethanol. datapdf.com The catalyst is believed to function by forming a more reactive complex with the isocyanate or by facilitating proton transfer steps.

Organometallic Compounds: Organotin compounds, such as dibutyltin dilaurate (DBTDL), are highly effective catalysts for isocyanate reactions, particularly in polyurethane chemistry. researchgate.net They exhibit high catalytic activity compared to amine or acid catalysts. researchgate.net

The choice of catalyst can not only accelerate a desired transformation but also improve the selectivity, favoring one reaction pathway over another and leading to higher yields of the target product.

Comparative Reactivity of this compound with Other Sulfonyl Isocyanates (e.g., Aliphatic vs. Aromatic Substituents)

The reactivity of sulfonyl isocyanates is significantly influenced by the nature of the substituent attached to the sulfonyl group. This distinction is most pronounced when comparing aliphatic and aromatic substituents. This compound, bearing a cycloaliphatic group, exhibits reactivity patterns characteristic of aliphatic sulfonyl isocyanates, which differ notably from their aromatic counterparts such as p-toluenesulfonyl isocyanate.

The primary factors governing the reactivity of the isocyanate group (-N=C=O) are electronic and steric effects. The electrophilicity of the carbonyl carbon in the isocyanate moiety is a key determinant of its susceptibility to nucleophilic attack, a common reaction pathway for isocyanates.

Aromatic sulfonyl isocyanates are generally more reactive than aliphatic sulfonyl isocyanates. This enhanced reactivity is attributed to the electron-withdrawing nature of the aromatic ring, which is further amplified by the sulfonyl group. This inductive effect increases the positive charge on the isocyanate carbon, making it a more potent electrophile. In contrast, aliphatic groups, such as the cyclopentyl group, are typically electron-donating, which slightly reduces the electrophilicity of the isocyanate carbon and, consequently, its reactivity compared to aromatic analogs.

The nature of the substituent also impacts the stability of the transition state during chemical reactions. For instance, in cycloaddition reactions with alkenes, the reaction can proceed through different mechanistic pathways depending on the electronic properties of both the isocyanate and the alkene. While highly reactive isocyanates like chlorosulfonyl isocyanate can react with electron-rich alkenes via a stepwise single electron transfer (SET) pathway, less reactive isocyanates are more likely to follow a concerted pathway.

The following interactive data table summarizes the expected relative reactivity based on the substituent's electronic effects.

| Sulfonyl Isocyanate | Substituent Type | Electronic Effect of Substituent | Expected Relative Reactivity |

| This compound | Aliphatic (Cycloalkyl) | Electron-donating | Moderate |

| p-Toluenesulfonyl Isocyanate | Aromatic | Electron-withdrawing | High |

| Chlorosulfonyl Isocyanate | Halogenated | Strongly Electron-withdrawing | Very High |

It is important to note that steric hindrance can also play a role in modulating reactivity. However, in the case of this compound versus p-toluenesulfonyl isocyanate, the electronic effects are generally considered to be the dominant factor influencing the difference in their reactivity profiles.

Computational and Theoretical Chemistry of Cyclopentanesulfonyl Isocyanate

Quantum Chemical Approaches for Electronic Structure and Bonding

Quantum chemical methods are fundamental to understanding the electronic structure and bonding in molecules like sulfonyl isocyanates. These approaches provide a detailed picture of how electrons are distributed and how this distribution influences the molecule's geometry and reactivity.

Analysis of Molecular Orbitals and Charge Distribution

For sulfonyl isocyanates in general, molecular orbital (MO) analysis reveals a significant polarization of electron density. The sulfonyl group (–SO₂) and the isocyanate group (–N=C=O) are both strongly electron-withdrawing. This leads to a complex interplay of charge distribution across the molecule. The sulfur atom is typically characterized by a significant positive partial charge, while the oxygen and nitrogen atoms bear negative partial charges. The carbon atom of the isocyanate group is also electrophilic, making it a prime target for nucleophilic attack.

In the specific context of a related compound, chlorosulfonyl isocyanate (CSI), computational studies have elucidated the electronic effects that govern its reactivity. It is reasonable to hypothesize that in cyclopentanesulfonyl isocyanate, the cyclopentyl group would act as a mild electron-donating group relative to the chlorine atom in CSI, which could subtly modulate the charge distribution and the energies of the frontier molecular orbitals (HOMO and LUMO). However, without specific calculations on this compound, this remains a supposition.

Investigation of the Bent Geometry of the Isocyanate Carbon

A noteworthy structural feature of isocyanates is the potential for a bent geometry at the carbon atom of the N=C=O group, particularly in the transition state of reactions. In the ground state, the isocyanate group is generally linear. However, during chemical reactions, such as cycloadditions or nucleophilic additions, the N=C=O angle is known to bend.

Computational studies on the reactions of isocyanates have shown that this bending activates the carbon atom for bond formation. For sulfonyl isocyanates, the strong electron-withdrawing nature of the sulfonyl group is expected to influence the energy required for this distortion and thus impact the activation barrier of its reactions. In a catalyst-free reaction of phenyl isocyanate with methanol, the N=C=O group was observed to bend in the transition state. While specific data for this compound is unavailable, it is a critical parameter that would be investigated in any detailed computational study of its reactivity.

Computational Insights into Electron Affinity and Reactivity

The electron affinity of a molecule is a measure of its ability to accept an electron. For sulfonyl isocyanates, their high reactivity is closely linked to their high electron affinity, driven by the powerful electron-withdrawing sulfonyl and isocyanate functionalities. Computational studies on various isocyanates have correlated their electronic properties with their reactivity. For instance, ab initio calculations have demonstrated that electron-withdrawing groups on the isocyanate lower the activation energy for cycloaddition reactions.

This suggests that this compound would be a highly reactive electrophile. The cyclopentyl group, being a saturated alkyl group, would have a less pronounced electronic effect compared to more complex substituents, but its steric bulk could play a significant role in dictating the stereochemical outcomes of its reactions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and widely used computational tool in chemistry for studying the properties of molecules, including sulfonyl isocyanates.

Geometry Optimizations and Vibrational Frequency Analysis

DFT calculations are routinely employed to determine the most stable three-dimensional structure of a molecule (geometry optimization) and to predict its vibrational spectrum. For a molecule like this compound, DFT would be used to predict bond lengths, bond angles, and dihedral angles.

For example, a conformational analysis of isocyanate species on a silver/alumina catalyst was performed using DFT calculations, and the theoretical vibrational spectra were compared with experimental data to identify the structure of the surface species. Such an analysis for this compound would involve identifying the lowest energy conformation of the cyclopentyl ring and its orientation relative to the sulfonyl isocyanate group. The calculated vibrational frequencies could then be used to interpret experimental infrared (IR) and Raman spectra.

Table 1: Hypothetical DFT Data for this compound (Note: This table is illustrative and not based on published experimental or computational data for this compound. It represents the type of data that would be generated from a DFT calculation.)

| Parameter | Hypothetical Value |

| S=O Bond Length | 1.43 Å |

| C=N Bond Length | 1.22 Å |

| C=O Bond Length | 1.18 Å |

| S-N Bond Length | 1.68 Å |

| N=C=O Angle | 178.5° |

| C-S-N Angle | 105.2° |

| Asymmetric NCO Stretch | ~2250 cm⁻¹ |

| Symmetric NCO Stretch | ~1450 cm⁻¹ |

| Asymmetric SO₂ Stretch | ~1350 cm⁻¹ |

| Symmetric SO₂ Stretch | ~1150 cm⁻¹ |

Transition State Elucidation and Reaction Energetics

A significant application of DFT is in the study of reaction mechanisms. By locating the transition state structure and calculating its energy, chemists can understand the feasibility of a reaction pathway and predict its kinetics. For sulfonyl isocyanates, DFT has been used to investigate cycloaddition reactions.

In a study of intramolecular [2+2] cycloadditions of olefinic sulfonyl isocyanates, DFT calculations (using 6-31G* and 6-311+G** basis sets) showed the reaction to be endergonic, meaning it is not thermodynamically favorable under the studied conditions. Furthermore, DFT modeling of transition state structures has been used to explain the regioselectivity of the addition of chlorosulfonyl isocyanate to olefins. These studies indicate that the reaction can proceed through a concerted transition state with zwitterionic character.

For this compound, DFT calculations would be invaluable for studying its reactions with various nucleophiles and for understanding the factors that control its reactivity and selectivity. Such studies would involve calculating the energies of reactants, products, and transition states to map out the potential energy surface of the reaction.

Solvent Effects in Theoretical Modeling

The chemical behavior of this compound is significantly influenced by the solvent in which it is dissolved. Theoretical modeling of solvent effects is crucial for accurately predicting its reactivity and conformational preferences. numberanalytics.com Solvents can alter reaction rates and mechanisms by stabilizing or destabilizing reactants, transition states, and products to varying degrees. numberanalytics.comucsb.edu

Theoretical chemists employ two primary models to simulate solvent effects: implicit and explicit solvent models.

Implicit Solvent Models: These models, often called continuum models, represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can effectively capture the bulk electrostatic effects of the solvent on the solute. The Polarizable Continuum Model (PCM) is a widely used example. For this compound, implicit models can predict how the dipole moment of the molecule interacts with solvents of varying polarity, which in turn affects its rotational energy barrier and the stability of different conformers. For instance, polar solvents would be expected to stabilize more polar conformers of the molecule.

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation, surrounding the solute molecule. This method is computationally more demanding but provides a more detailed and accurate picture of specific solute-solvent interactions, such as hydrogen bonding. ucsb.edu For this compound, explicit models would be essential to study reactions where a solvent molecule directly participates in the reaction mechanism, for example, in protic solvents that can interact with the isocyanate group. Studies on the related chlorosulfonyl isocyanate have shown that reaction outcomes can be highly dependent on the solvent, with dichloromethane (B109758) (DCM) being optimal for certain cyclization reactions. researchgate.net

The choice of solvent can dramatically alter reaction kinetics. For instance, the reaction rates of isocyanates are known to be influenced by both the polarity of the solvent and its ability to form specific interactions. researchgate.net A quantitative understanding can be achieved by correlating reaction rates with solvent parameters, as demonstrated in studies of phenyl isocyanate. researchgate.net

| Solvent Property | Predicted Effect on this compound | Rationale |

| Dielectric Constant (Polarity) | Increased polarity may stabilize polar transition states, accelerating reactions. | The sulfonyl and isocyanate groups induce a significant dipole moment. |

| Hydrogen Bond Donor/Acceptor Ability | Protic solvents may form hydrogen bonds with the oxygen or nitrogen atoms, altering reactivity. | Specific interactions can stabilize or activate the molecule for reaction. |

| Nucleophilicity/Electrophilicity | Nucleophilic solvents could potentially react with the electrophilic carbon of the isocyanate group. | The isocyanate group is susceptible to nucleophilic attack. |

Molecular Dynamics Simulations and Force Field Development

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems. nsf.govacs.org For this compound, MD simulations can provide a detailed understanding of its dynamics, conformational changes, and interactions at an atomistic level. However, the accuracy of MD simulations is critically dependent on the quality of the underlying force field. nsf.govmdpi.com

A force field is a set of parameters and equations that describe the potential energy of a system of atoms. nih.gov Developing a reliable force field for a novel molecule like this compound is a challenging task. nih.govresearchgate.net The process typically involves:

Parameterization: This step involves determining parameters for bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic). These parameters are often derived from high-level quantum mechanical calculations or fitted to reproduce experimental data for small, related molecules. nih.gov

Validation: The developed force field is then tested by simulating known physical properties, such as density, heat of vaporization, or diffusion coefficients, and comparing the results with experimental values. acs.org

For this compound, a suitable force field could be developed by extending existing force fields like the CHARMM General Force Field (CGenFF), which has been parameterized for other sulfonyl-containing compounds. nih.gov Similarly, force fields developed for other isocyanates, such as the GAFF-IC or TraPPE-based models, could serve as a starting point. nsf.govacs.org

| Force Field Component | Information Derived for this compound | Example Source of Parameters |

| Bond Stretching | Equilibrium bond lengths and force constants for C-S, S=O, N=C=O bonds. | Quantum mechanical calculations (e.g., B3LYP/6-31G*). |

| Angle Bending | Equilibrium angles and force constants for O=S=O, C-S-N, etc. | Spectroscopic data (IR/Raman) or QM calculations. |

| Torsional (Dihedral) Angles | Rotational energy profiles around single bonds, e.g., the C-S bond. | QM potential energy surface scans. |

| Non-bonded Interactions | Atomic partial charges and Lennard-Jones parameters for intermolecular interactions. | Fitting to reproduce experimental liquid properties (density, enthalpy of vaporization). acs.org |

Once a reliable force field is established, MD simulations can be used to explore the microscopic behavior and conformational dynamics of this compound. These simulations can reveal how the molecule behaves in a liquid or solution environment over time.

Key insights that can be gained from MD simulations include:

Conformational Analysis: The cyclopentane (B165970) ring can adopt various puckered conformations (e.g., envelope, twist). MD simulations can determine the relative populations of these conformers and the rates of interconversion between them. The orientation of the sulfonyl isocyanate group relative to the ring can also be studied.

Solvation Structure: Simulations can show how solvent molecules arrange themselves around the solute, providing a detailed picture of the solvation shell.

Transport Properties: Properties such as the diffusion coefficient and viscosity can be calculated from MD trajectories, offering insights into the mobility of the molecule in different media. rsc.org

Vibrational Spectra: The Fourier transform of the velocity autocorrelation function from an MD simulation can be used to compute theoretical vibrational spectra, which can then be compared with experimental IR and Raman spectra to validate the force field. nih.gov

Studies on related oligourethanes have used MD to analyze complex folding patterns and three-dimensional structures by examining torsional angles, similar to how Ramachandran plots are used for proteins. acs.org This highlights the level of detailed structural analysis possible with MD.

Predictive Modeling for Structure-Reactivity Relationships

Predictive modeling aims to establish a quantitative relationship between the structure of a molecule and its chemical reactivity, known as a Quantitative Structure-Reactivity Relationship (QSRR). For this compound, QSRR models can be developed to predict its reactivity in various chemical transformations.

The development of a QSRR model typically involves:

Descriptor Calculation: A set of numerical descriptors that characterize the molecule's structure is calculated using quantum chemical methods. These can include electronic descriptors (e.g., partial atomic charges, HOMO/LUMO energies), steric descriptors (e.g., molecular volume), and thermodynamic descriptors.

Correlation with Experimental Data: These descriptors are then correlated with experimentally measured reactivity data (e.g., reaction rates, equilibrium constants) for a series of related compounds. Statistical methods, such as multiple linear regression, are used to build the predictive model.

For this compound, a QSRR model could predict its reactivity towards a range of nucleophiles. For example, the electrophilicity of the isocyanate carbon is a key factor in its reactions. A QSRR model could correlate the reaction rate with calculated descriptors such as the partial charge on the isocyanate carbon or the energy of the LUMO.

A study on nitroxyl (B88944) radicals successfully built a computational model to predict their electrocatalytic activity based on calculated electrochemical potentials, demonstrating the power of this approach. nih.gov Similarly, a linear relationship was found between the cyclotrimerization energies of isocyanates and descriptors related to molecular strain and non-bonding interactions, providing predictive power for their thermal stability. rsc.org

| Molecular Descriptor | Predicted Influence on Reactivity | Rationale for Inclusion in a QSRR Model |

| LUMO Energy | A lower LUMO energy generally correlates with higher reactivity towards nucleophiles. | The LUMO is often the orbital that accepts electrons from a nucleophile. |

| Partial Charge on Isocyanate Carbon | A more positive partial charge indicates greater electrophilicity and higher reactivity. | This carbon is the primary site of nucleophilic attack. |

| Steric Hindrance around NCO group | Increased steric bulk may decrease the reaction rate. | Steric hindrance can block the approach of a nucleophile. |

| Dipole Moment | The overall molecular polarity can influence interactions with polar reactants and solvents. | Affects solvation and long-range electrostatic interactions. |

By leveraging these computational and theoretical methods, a comprehensive understanding of the chemical nature of this compound can be achieved, facilitating its application in organic synthesis and materials science.

Synthetic Applications of Cyclopentanesulfonyl Isocyanate in Advanced Chemical Synthesis

Building Block in Heterocyclic Synthesis

The strong electrophilicity of the isocyanate carbon in cyclopentanesulfonyl isocyanate makes it a prime candidate for reactions that form heterocyclic rings. It can act as a precursor to various nitrogen-containing scaffolds that are central to medicinal chemistry and materials science.

The synthesis of β-lactams and oxazolidinones represents a cornerstone of heterocyclic chemistry, owing to their prevalence in pharmaceuticals, most notably as antibiotics and antibacterial agents. beilstein-journals.orgnih.gov this compound, following the general reactivity pattern of sulfonyl isocyanates, serves as a powerful tool for constructing these valuable rings.

The formation of β-lactams is classically achieved through a [2+2] cycloaddition reaction between the sulfonyl isocyanate and an alkene. researchgate.netorgsyn.org In this process, the N=C bond of the isocyanate reacts with the C=C bond of the olefin to form a four-membered ring, resulting in an N-sulfonyl-β-lactam. eiu.edu The cyclopentanesulfonyl group can later be cleaved under reductive conditions to yield the free β-lactam. This method is notable for its efficiency and the ability to generate substituted lactams depending on the choice of the starting alkene. orgsyn.org The reaction proceeds readily, often at ambient temperatures, and can lead to complex bicyclic lactams when cyclic olefins are used. eiu.edu

Oxazolidinones , another class of crucial heterocyclic compounds, can be synthesized from the reaction of this compound with epoxides. nih.govresearchgate.net This reaction leverages the ring-opening of the epoxide by the isocyanate. The process can lead to two main types of products: N-sulfonyl-1,3-oxazolidin-2-ones and 1,3-dioxolan-2-ones (cyclic carbonates), often formed concurrently. beilstein-journals.orgresearchgate.net The reaction is typically performed in a one-pot manner under mild conditions, making it a highly convenient route for converting epoxides into these valuable heterocyclic structures. nih.gov

| Starting Material | Reagent | Product Class | General Structure |

|---|---|---|---|

| Alkene (e.g., Styrene) | This compound | β-Lactam | |

| Epoxide (e.g., Styrene Oxide) | This compound | Oxazolidinone |

The pyrrolidine (B122466) ring is a fundamental scaffold in a vast number of natural products, pharmaceuticals, and chiral catalysts. researchgate.net While numerous methods exist for the synthesis of pyrrolidines, such as the N-heterocyclization of primary amines with diols or cycloadditions involving azomethine ylides, the direct application of this compound for this purpose is not as prominently documented. nih.govorganic-chemistry.org Advanced strategies for pyrrolidine synthesis often involve multi-step sequences or alternative catalytic cycles, such as the aza-Piancatelli rearrangement or ring contractions of other heterocycles. rsc.orgnih.gov

Azabicyclic systems, which contain a nitrogen atom at a bridgehead or as part of a fused ring system, are of significant interest in drug discovery due to their rigid conformations. The reactivity of this compound is well-suited for the creation of such structures.

A direct application is the aforementioned [2+2] cycloaddition reaction with cyclic alkenes. For instance, the reaction with a simple cycloalkene like cyclohexene (B86901) would produce a cis-fused bicyclic N-sulfonyl-β-lactam, which is a derivative of a 2-azabicyclo[4.2.0]octan-3-one. eiu.edu This strategy provides a straightforward entry into fused bicyclic systems where the ring size can be controlled by the choice of the starting cyclic alkene. Such annulation reactions are valuable for building molecular complexity rapidly. nih.gov

| Cyclic Alkene Substrate | Reagent | Resulting Azabicyclic Core | Potential Yield |

|---|---|---|---|

| Cyclohexene | This compound | N-Cyclopentanesulfonyl-azabicyclo[4.2.0]octan-one | High |

| Cyclopentene | This compound | N-Cyclopentanesulfonyl-azabicyclo[3.2.0]heptan-one | High |

Precursor for Advanced Organic Structures

Beyond its role in forming heterocyclic rings, this compound is a key precursor for installing the sulfamoyl functional group into a wide array of organic molecules, enabling the synthesis of advanced structures with tailored properties.

The most fundamental reaction of this compound is its addition reaction with amines to form sulfonylureas (also known as sulfamoyl ureas). researchgate.net This reaction is typically rapid and high-yielding, proceeding via the nucleophilic attack of the amine on the highly electrophilic isocyanate carbon. The resulting products are N-(cyclopentanesulfonyl)-N'-substituted ureas. This transformation is a cornerstone of medicinal chemistry, as the sulfonylurea moiety is a well-known pharmacophore found in numerous therapeutic agents. nih.gov The reaction is versatile, tolerating a wide range of primary and secondary amines, which allows for the generation of large libraries of diverse sulfamoyl urea (B33335) derivatives for biological screening.

The ability to easily form sulfamoyl ureas makes this compound an ideal reagent for the late-stage functionalization of complex molecules. It provides a direct method to introduce the cyclopentylsulfamoyl urea moiety, a functional group that can significantly alter the pharmacological profile of a parent molecule by modifying its solubility, hydrogen bonding capacity, and metabolic stability. arxada.comresearchgate.net This strategy is particularly valuable in drug discovery, where modifying a lead compound with different sulfamoyl groups can help optimize its efficacy and safety. The use of this compound specifically allows for the incorporation of a moderately sized, lipophilic cycloalkyl group, which can enhance binding to biological targets through favorable hydrophobic interactions.

| Amine Substrate (R-NH₂) | Reagent | Product | Application Field |

|---|---|---|---|

| Aniline | This compound | N-(Cyclopentanesulfonyl)-N'-phenylurea | Medicinal Chemistry Intermediate |

| Benzylamine | This compound | N-(Cyclopentanesulfonyl)-N'-benzylurea | Agrochemical Research |

| tert-Butylamine | This compound | N-(Cyclopentanesulfonyl)-N'-(tert-butyl)urea | Materials Science |

Potential Role in the Synthesis of Functional Materials (e.g., as a reactive macromonomer component for specialized polymer architectures)

The isocyanate functional group is highly reactive towards nucleophiles such as alcohols, amines, and thiols, making it an ideal moiety for polymerization and polymer modification. By analogy with other sulfonyl isocyanates, this compound could theoretically serve as a valuable reactive macromonomer for the synthesis of specialized polymer architectures.

The incorporation of the cyclopentanesulfonyl group into a polymer backbone could impart unique physical and chemical properties. The cyclopentyl ring, being a non-polar and relatively rigid structure, might enhance the thermal stability and mechanical strength of the resulting polymer. The sulfonyl group, with its strong electron-withdrawing nature, could influence the polymer's solubility, polarity, and adhesive properties.

One potential application lies in the synthesis of novel polyurethanes, polyureas, and polythiocarbamates. The reaction of a diol, diamine, or dithiol with a molecule containing two isocyanate groups is a fundamental method for preparing these classes of polymers. While cyclopentanesulfonyl diisocyanate has not been explicitly reported, its synthesis from the corresponding disulfonamide is conceivable. Such a monomer could lead to polymers with the following hypothetical characteristics:

| Potential Polymer Type | Potential Properties Conferred by Cyclopentanesulfonyl Moiety |

| Polyurethanes | Enhanced thermal stability, increased rigidity, modified solubility. |

| Polyureas | Improved mechanical strength, altered hydrogen bonding network. |

| Polythiocarbamates | Unique refractive indices, potential for sulfur-based crosslinking. |

Furthermore, this compound could be grafted onto existing polymers containing hydroxyl or amine functionalities. This post-polymerization modification would introduce the cyclopentanesulfonyl group as a pendant side chain, thereby tailoring the surface properties, chemical resistance, and biocompatibility of the original polymer. For instance, modifying a polymer surface with this group could alter its hydrophobicity and interaction with other materials.

Potential for the Development of Novel Synthetic Reagents and Methodologies

The reactivity of the sulfonyl isocyanate group is not limited to polymerization. It is a powerful electrophile that participates in a variety of chemical transformations, suggesting that this compound could be a precursor to novel synthetic reagents and methodologies.

Drawing parallels with the well-documented chemistry of chlorosulfonyl isocyanate (CSI), this compound could potentially be used in:

[2+2] Cycloadditions: The reaction of isocyanates with alkenes to form β-lactams is a cornerstone of synthetic organic chemistry, particularly in the synthesis of antibiotic frameworks. This compound could potentially react with various alkenes to yield novel N-cyclopentanesulfonyl-β-lactams. The cyclopentyl group might influence the stereoselectivity of the cycloaddition and the biological activity of the resulting products.

Synthesis of Sulfonylureas and Sulfonamides: Sulfonylureas are an important class of compounds with applications in medicine, particularly as antidiabetic agents. The reaction of this compound with primary or secondary amines would provide a direct route to N-cyclopentanesulfonylureas. Similarly, hydrolysis of the isocyanate would yield cyclopentanesulfonamide (B1275124).

Development of Novel Heterocyclic Scaffolds: The reactivity of the N=C=O group, coupled with the adjacent sulfonyl group, allows for a range of cyclization reactions with bifunctional nucleophiles. This could be exploited to synthesize novel heterocyclic compounds containing the cyclopentanesulfonyl moiety, which may possess interesting pharmacological properties. The cyclopentyl group could serve as a lipophilic handle, potentially improving the pharmacokinetic profile of drug candidates.

The following table outlines hypothetical reactions and the potential products that could be derived from this compound, based on the known reactivity of other sulfonyl isocyanates:

| Reactant | Reaction Type | Potential Product Class |

| Alkene | [2+2] Cycloaddition | N-Cyclopentanesulfonyl-β-lactam |

| Amine | Nucleophilic Addition | N-Cyclopentanesulfonylurea |

| Alcohol | Nucleophilic Addition | N-Cyclopentanesulfonylcarbamate |

| Water | Hydrolysis | Cyclopentanesulfonamide |

Analytical and Spectroscopic Characterization Methods for Cyclopentanesulfonyl Isocyanate and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Infrared (IR) spectroscopy is a powerful and rapid tool for the identification of the isocyanate (–N=C=O) functional group due to its strong and characteristic absorption band. The asymmetric stretching vibration of the N=C=O group appears in a region of the IR spectrum that is relatively free from other common absorptions, typically between 2250 and 2285 cm⁻¹. remspec.com This peak is usually the most intense and sharp feature in the spectrum, making it a convenient spectroscopic marker for monitoring reactions involving isocyanates. remspec.comspectroscopyonline.com

For sulfonyl isocyanates, this characteristic band remains a key diagnostic feature. The specific position of the absorption can be influenced by the electronic environment of the sulfonyl group and any substituents on the cyclopentyl ring. For instance, in related isocyanates, the position of this band can vary, but it consistently appears in the 2240-2280 cm⁻¹ range. spectroscopyonline.comresearchgate.net The presence of a strong absorption in this region for a sample of cyclopentanesulfonyl isocyanate would provide clear evidence for the presence of the isocyanate moiety. The disappearance of this peak can be used to monitor the progress of reactions, such as urethane (B1682113) formation. remspec.compaint.org

Table 1: Typical Infrared Absorption Frequencies for Isocyanate Groups in Various Molecules

| Compound/Functional Group | Absorption Frequency (cm⁻¹) | Reference |

| General Isocyanate (–N=C=O) | 2280–2240 | spectroscopyonline.com |

| Diisocyanate | 2277 | spectroscopyonline.com |

| Isocyanate Species on Iridium Catalyst | 2260–2240 | researchgate.net |

| Isocyanate Functionality | 2270 | paint.org |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei within the molecule.

¹H NMR: In this compound, the proton NMR spectrum would be expected to show signals corresponding to the protons on the cyclopentyl ring. The chemical shifts and splitting patterns of these protons would be influenced by the electron-withdrawing sulfonyl isocyanate group. The protons on the carbon alpha to the sulfonyl group would likely appear at the most downfield position compared to the other ring protons. For comparison, in p-toluenesulfonyl isocyanate, the aromatic protons appear in the range of 7-8 ppm, and the methyl protons appear around 2.5 ppm. chemicalbook.com For this compound, the aliphatic protons of the cyclopentyl ring would be expected in the 1.5-4.0 ppm range.

¹³C NMR: The carbon NMR spectrum is particularly useful for identifying the carbon atom of the isocyanate group, which typically resonates in the range of 120-130 ppm. For example, the isocyanate carbon in chlorosulfonyl isocyanate appears around 126 ppm. chemicalbook.comspectrabase.com The carbons of the cyclopentyl ring would also be observed, with the carbon atom directly attached to the sulfonyl group being the most deshielded.

¹⁵N NMR: Nitrogen-15 NMR spectroscopy, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide direct information about the nitrogen atom of the isocyanate group. ¹⁵N NMR has been shown to be highly effective for the characterization of isocyanates and their derivatives, such as polyurethanes, ureas, and biurets. researchgate.net It can be more informative than ¹³C NMR for distinguishing between different isocyanate-derived structures. researchgate.net

Table 2: Representative ¹³C NMR Chemical Shifts for the Isocyanate Carbon in Sulfonyl Isocyanates

| Compound | Isocyanate Carbon (¹³C) Chemical Shift (ppm) | Reference |

| Chlorosulfonyl isocyanate | ~126 | chemicalbook.comspectrabase.com |

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, allowing for the confirmation of its molecular formula.

The fragmentation pattern observed in the mass spectrum offers valuable structural information. In the case of this compound, characteristic fragmentation pathways would likely involve the loss of the isocyanate group (NCO), the sulfonyl group (SO₂), or cleavage of the cyclopentyl ring. For example, the molecular ion of chlorosulfonyl isocyanate is observed at m/z 141. chemicalbook.com

Tandem mass spectrometry (MS/MS) can be employed to further investigate the fragmentation of selected ions. This technique is particularly useful for the structural elucidation of derivatives of this compound formed in complex matrices. In the analysis of other isocyanates, MS/MS is used to selectively monitor specific fragmentation reactions, which enhances sensitivity and selectivity. researchgate.netnih.gov

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures, starting materials, and byproducts, as well as for assessing its purity.

Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the high reactivity of isocyanates, direct analysis by GC can be challenging. mdpi.com Often, derivatization is required to convert the isocyanate into a more stable and less reactive compound suitable for GC analysis. mdpi.com For instance, diisocyanates can be hydrolyzed to their corresponding diamines and then derivatized before GC-MS analysis. mdpi.com

If this compound is sufficiently volatile and stable under GC conditions, GC-MS could provide information on its purity and identify any volatile impurities. The mass spectrometer detector would allow for the identification of co-eluting components based on their mass spectra.

Liquid chromatography-mass spectrometry is a highly versatile and widely used technique for the analysis of a broad range of compounds, including those that are not suitable for GC analysis. LC-MS is particularly well-suited for the analysis of reactive compounds like isocyanates and their derivatives. researchgate.netdiva-portal.org

For the analysis of this compound, a reversed-phase LC method could be developed to separate it from non-polar and polar impurities. The use of a mass spectrometer as a detector provides high sensitivity and selectivity, allowing for the accurate quantification and identification of the target compound and its derivatives. researchgate.net LC-MS/MS is frequently employed for the analysis of isocyanates in various samples, often involving derivatization to improve chromatographic behavior and detection sensitivity. researchgate.netnih.govresearchgate.net This technique allows for the selective detection and quantification of isocyanate derivatives at very low concentrations. researchgate.net

Quantitative Analysis of Isocyanate Groups

The reactive nature of the isocyanate group allows for its quantification through various chemical and thermal methods. The following subsections describe the most common approaches.

Titrimetric methods are a cornerstone for the quantitative determination of isocyanate content, prized for their accuracy and reproducibility. The most widely adopted method is a back-titration procedure involving the reaction of the isocyanate with a secondary amine, followed by the titration of the unreacted amine.

The fundamental principle of this analysis lies in the swift and quantitative reaction of the isocyanate group with an excess of a standard solution of a secondary amine, typically di-n-butylamine, to form a stable urea (B33335) derivative. The unreacted di-n-butylamine is then determined by titrating it with a standardized solution of a strong acid, such as hydrochloric acid. epa.govxylemanalytics.com The difference between the initial amount of amine and the amount that remained after reaction corresponds to the amount of isocyanate present in the sample.

The reaction sequence can be summarized as follows:

Reaction with Amine: R-N=C=O + (n-C₄H₉)₂NH → R-NH-C(=O)N(n-C₄H₉)₂ (this compound) + (Excess Di-n-butylamine) → (Substituted Urea)

Back-Titration: (n-C₄H₉)₂NH + HCl → (n-C₄H₉)₂NH₂⁺Cl⁻ (Unreacted Di-n-butylamine) + (Hydrochloric acid) → (Dibutylammonium chloride)

A blank titration, without the isocyanate sample, is performed to determine the initial amount of di-n-butylamine. epa.govresearchgate.net The isocyanate content, typically expressed as weight percent (%NCO), is then calculated using the volumes of titrant consumed for the blank and the sample, the normality of the acid, and the sample weight. xylemanalytics.com

The procedure is generally carried out in a non-reactive, dry solvent like toluene (B28343) to dissolve the sample. epa.govwikipedia.org The addition of a co-solvent such as isopropanol (B130326) may be necessary to ensure the solubility of all components throughout the titration. acs.org Potentiometric endpoint detection is commonly used for accurate and objective determination of the equivalence point. wikipedia.org

Table 1: Typical Reagents and Conditions for Titrimetric Analysis of Isocyanate Groups

| Parameter | Specification | Purpose |

| Reagent | Di-n-butylamine in Toluene (e.g., 0.2 N) | Reacts with the isocyanate group. |

| Titrant | Standardized Hydrochloric Acid (e.g., 0.5 N) | Titrates the excess di-n-butylamine. |

| Solvent | Anhydrous Toluene | Dissolves the sample. |

| Co-Solvent | Isopropanol | Ensures solubility of reactants and products. |

| Indicator | Bromphenol Blue or Potentiometric Electrode | Endpoint detection. |

| Reaction Time | 10-20 minutes | To ensure complete reaction between isocyanate and amine. |

Thermal analysis techniques are powerful tools for characterizing the thermal stability and decomposition behavior of this compound and its derivatives. While not direct methods for quantifying isocyanate groups in the same manner as titration, they provide valuable information about the compound's purity, thermal stability, and reaction kinetics.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, a TGA scan can reveal:

Thermal Stability: The onset temperature of decomposition provides an indication of the compound's thermal stability. For many isocyanates, decomposition occurs in one or more steps, which can be visualized in the TGA curve. researchgate.netresearchgate.net

Purity: The presence of volatile impurities or residual solvents can be detected as an initial weight loss at lower temperatures.

Decomposition Profile: The TGA curve shows the temperature ranges over which different decomposition reactions occur and the amount of residue left at high temperatures. researchgate.net

Table 2: Representative TGA Data for a Hypothetical Alkanesulfonyl Isocyanate

| Temperature Range (°C) | Weight Loss (%) | Associated Process |

| 25 - 150 | < 1% | Loss of volatile impurities |

| 150 - 250 | ~ 60% | Major decomposition step (e.g., loss of SO₂ and alkene) |

| > 250 | ~ 30% | Further decomposition of intermediate products |

| Final Residue @ 500°C | ~ 10% | Char residue |

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature. DSC analysis of this compound can be used to determine:

Melting Point and Purity: A sharp melting endotherm is indicative of a pure compound. Impurities will typically broaden the melting peak and lower the melting point.

Decomposition Energetics: Exothermic or endothermic peaks in the DSC curve that correspond to weight loss events in the TGA trace indicate the energetic nature of the decomposition reactions. tainstruments.com

Reaction Kinetics: By performing DSC experiments at different heating rates, kinetic parameters such as the activation energy for decomposition or reaction can be calculated.

When used in conjunction, TGA and DSC provide a comprehensive thermal profile of the compound. For instance, a weight loss in the TGA curve accompanied by an exothermic peak in the DSC curve would suggest a decomposition process that releases energy.

Table 3: Representative DSC Data for a Hypothetical Alkanesulfonyl Isocyanate

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | 45 | 50 | 120 (Endothermic) |

| Decomposition | 160 | 195 | -250 (Exothermic) |

Emerging Research Frontiers in Cyclopentanesulfonyl Isocyanate Chemistry

Sustainable and Green Chemistry Approaches to Synthesis and Transformation

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and the synthesis of isocyanates is no exception. rsc.org Traditional methods for isocyanate production often involve hazardous reagents like phosgene (B1210022), prompting a search for safer and more environmentally benign alternatives. rsc.orgdigitellinc.com

Research into greener synthesis routes for isocyanates, in general, has explored several avenues, including:

Phosgene-Free Synthesis: A significant focus has been on developing phosgene-free methods. mdpi.com One such approach involves the Curtius rearrangement, which is considered a cleaner and high-yielding method for isocyanate synthesis. libretexts.orggoogle.com This reaction proceeds through a carboxylic azide (B81097) intermediate, which can be thermally or photochemically decomposed to the isocyanate. libretexts.org

Use of Greener Reagents and Solvents: Studies have investigated the use of less toxic and more sustainable reagents and solvents. For example, p-toluenesulfonyl chloride (p-TsCl) has been identified as a less toxic and more efficient reagent for the synthesis of some isocyanides from N-formamides compared to traditional reagents like phosphoryl trichloride (B1173362) (POCl3). semanticscholar.orgrsc.org The use of aqueous micellar conditions has also been explored to make the dehydration of N-formamides more sustainable. uniupo.it

Catalytic Approaches: The development of catalytic processes for isocyanate synthesis is another key area of green chemistry research. researchgate.net Catalytic methods can improve efficiency, reduce waste, and allow for milder reaction conditions. patsnap.com

While much of the research has focused on isocyanates in general, these principles are directly applicable to the synthesis and transformation of cyclopentanesulfonyl isocyanate. The goal is to develop methods that are not only efficient and high-yielding but also minimize environmental impact and enhance safety. rsc.org

Advances in Catalytic Processes for Enhanced Selectivity and Efficiency

Catalysis plays a crucial role in modern organic synthesis, and the development of advanced catalytic processes is a key frontier in the chemistry of sulfonyl isocyanates. Catalysts can significantly enhance the selectivity and efficiency of reactions involving these reactive intermediates.

Recent advances in catalysis for isocyanate reactions include:

Metal-Based Catalysis: Various metal-based catalysts, including those based on Group VIII transition metals, are used to facilitate the synthesis of isocyanates. researchgate.netpatsnap.com These catalysts can improve reaction rates and selectivity under milder conditions. patsnap.com For instance, the carbonylation of nitroaromatics to produce isocyanates is an area where catalytic systems are being actively investigated. researchgate.net

Organocatalysis: The use of small organic molecules as catalysts has gained prominence. In the context of isocyanate reactions, tertiary amines and other base catalysts can influence the reaction pathways, such as the formation of carbamates, allophanates, and isocyanurates. rsc.org

Biocatalysis: The use of enzymes as catalysts offers a green and highly selective alternative for chemical transformations. patsnap.com While still an emerging area for isocyanate chemistry, biocatalysis holds promise for developing environmentally friendly synthetic methods. patsnap.com

Heterogeneous Catalysis: The development of solid-supported catalysts, such as metal-organic frameworks (MOFs) and functionalized carbon materials, is another important area. patsnap.combeilstein-journals.org These catalysts offer advantages in terms of easy separation and reusability, contributing to more sustainable processes. beilstein-journals.org

The choice of catalyst can be critical in directing the outcome of reactions with this compound, enabling chemists to selectively target desired products and minimize the formation of byproducts. The partitioning of reaction products, for example, can be highly dependent on the nature of the catalyst used. rsc.org

Applications in Medicinal Chemistry (focusing on the synthesis of novel molecular scaffolds and intermediates)

This compound and related sulfonyl isocyanates are valuable reagents in medicinal chemistry for the synthesis of novel molecular scaffolds and intermediates. researchgate.netrsc.org The isocyanate group is a versatile handle for introducing new functionalities and building complex molecular architectures. rsc.org

Key applications in medicinal chemistry include:

Synthesis of Heterocyclic Compounds: Sulfonyl isocyanates are widely used in cycloaddition reactions to construct a variety of heterocyclic rings, such as β-lactams and 1,2,3-oxathiazine-2,2-dioxides. researchgate.netwikipedia.org These heterocyclic systems are common motifs in medicinally important compounds.

Formation of Sulfonylureas and Sulfonamides: The reaction of sulfonyl isocyanates with amines and alcohols provides straightforward access to sulfonylureas and carbamates, respectively. researchgate.netrsc.org These functional groups are present in numerous pharmaceutical agents.

Development of Covalent Inhibitors: The sulfonyl group can act as a reactive handle for the development of targeted covalent inhibitors. Computational studies are being used to predict the reactivity of sulfonyl-containing compounds for this purpose. arxiv.org

Multi-Component Reactions (MCRs): Isocyanates are key components in MCRs, which allow for the rapid assembly of complex molecules from simple starting materials. nih.gov This is particularly valuable in drug discovery for generating libraries of diverse compounds for screening. nih.gov

The reactivity of the S(VI) center in chlorosulfonyl isocyanate, a related compound, highlights the electrophilic nature that makes these compounds useful in synthesis. wikipedia.orgnih.gov

Development of New Computational Tools for Predicting Reactivity and Designing Novel this compound Analogues

Computational chemistry is becoming an indispensable tool in modern chemical research, providing insights into reaction mechanisms, predicting reactivity, and guiding the design of new molecules.

In the context of this compound, computational tools are being developed and applied to:

Predict Reaction Mechanisms and Reactivity: Quantum mechanical calculations, such as Density Functional Theory (DFT), are used to study the mechanisms of reactions involving isocyanates. researchgate.netnih.gov These calculations can help to understand the factors that control reactivity and selectivity. For example, computational studies have been used to compare the hydrolysis of N-sulfinylamines and isocyanates and to investigate intramolecular cycloaddition reactions. researchgate.netnih.gov

Design Novel Analogues: By understanding the structure-activity relationships, computational models can be used to design new analogues of this compound with tailored properties. This can involve modifying the cyclopentyl ring or the sulfonyl isocyanate group to fine-tune reactivity and selectivity.

Predict Supramolecular Synthons: Computational methods can predict how molecules will interact with each other in the solid state, which is crucial for understanding and controlling crystallization processes. mdpi.com

Data-Driven Reactivity Prediction: Machine learning and data-driven approaches are being developed to predict the reactivity of molecules, including targeted covalent inhibitors containing sulfonyl groups. arxiv.org These methods can accelerate the discovery of new drug candidates. arxiv.org

These computational approaches provide a powerful complement to experimental studies, enabling a more rational and efficient exploration of the chemistry of this compound.

Integration with Flow Chemistry and High-Throughput Screening Methodologies